molecular formula C13H16N2O3 B6593971 tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate CAS No. 882188-87-6

tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate

Cat. No.: B6593971
CAS No.: 882188-87-6
M. Wt: 248.28 g/mol
InChI Key: ZUTFTIKZPUYKBM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate is a substituted indazole derivative featuring a hydroxymethyl (-CH₂OH) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-7-5-4-6-9(11)10(8-16)14-15/h4-7,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTFTIKZPUYKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743701
Record name tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882188-87-6
Record name tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed One-Pot Cyclization for Indazole Core Formation

A copper(I)-mediated one-pot synthesis constructs the indazole skeleton while introducing the hydroxymethyl and tert-butoxycarbonyl groups simultaneously. Starting from 2-iodo-5-methoxybenzyl bromide and di-tert-butyl hydrazodiformate, this method employs CuI (1 equiv), 1,10-phenanthroline (1 equiv), and Cs2CO3 (1.5 equiv) in DMF at 80°C under nitrogen . The reaction achieves 91% yield by facilitating intramolecular cyclization and ester hydrolysis in situ .

Key Data:

ParameterValue
Temperature80°C
Time24 h
SolventAnhydrous DMF
Yield91%
Purity (HPLC)>98%

Mechanistic Insight:
Copper coordinates the hydrazodiformate nitrogen, enabling nucleophilic attack on the benzyl bromide. Subsequent cyclization forms the indazole ring, while Cs2CO3 deprotonates intermediates to drive the reaction forward .

Hydroxymethylation via Formaldehyde Addition in Acidic Media

NH-indazoles react with formaldehyde in 30% hydrochloric acid to yield N-hydroxymethyl intermediates, which are subsequently Boc-protected. For example, 1H-indazole treated with formaldehyde (1 equiv) in HCl (aq) at 25°C for 24 h produces 3-(hydroxymethyl)-1H-indazole, which is then reacted with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) .

Optimized Protocol:

  • Hydroxymethylation: 1H-indazole (42 mmol), 30% formaldehyde (42 mmol), 30% HCl (30 mL), 25°C, 24 h.

  • Boc Protection: Crude hydroxymethyl-indazole, Boc2O (1.2 equiv), DMAP (0.1 equiv), DCM, 0°C → 25°C, 12 h.

  • Yield: 60–75% after column chromatography .

Challenges:

  • Competing hydrolysis of Boc groups in aqueous acid requires strict pH control.

  • Nitro-substituted indazoles (e.g., 4-NO2) exhibit lower yields due to electron-withdrawing effects .

Reduction of tert-Butyl 3-Formyl-1H-Indazole-1-Carboxylate

The aldehyde intermediate tert-butyl 3-formyl-1H-indazole-1-carboxylate undergoes reduction to the hydroxymethyl derivative using sodium borohydride or catalytic hydrogenation. This method is advantageous when formyl precursors are accessible via Vilsmeier-Haack formylation or oxidation of methyl groups .

Procedure:

  • Reduction: Formyl compound (1 mmol), NaBH4 (2 mmol), methanol, 0°C → 25°C, 6 h.

  • Yield: 78–85% after recrystallization from ethyl acetate/hexanes .

Comparative Analysis:

Reducing AgentTemperatureTime (h)Yield (%)
NaBH425°C685
H2 (1 atm)/Pd/C25°C1278

Industrial-Scale Considerations and Method Selection

Cost-Benefit Analysis:

MethodCost ($/kg)Throughput (kg/day)Environmental Impact
NaBH4 Reduction12050Low (water wash)
Copper Catalysis34015Moderate (DMF waste)
Formaldehyde Route9030High (HCl neutralization)
Formyl Reduction20020Low

The sodium borohydride method dominates industrial production due to its balance of cost and scalability. Academic research prioritizes copper catalysis for generating novel indazole analogs, albeit with higher reagent costs .

Chemical Reactions Analysis

tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules by exploiting its unique functional groups. Its structure facilitates the exploration of novel chemical reactions and mechanisms.

Biology

  • Biological Activity: Studies have indicated that tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate exhibits antimicrobial and anticancer properties. Researchers are investigating its interactions with biological targets to elucidate its mechanism of action, which may involve inhibition or activation of specific enzymes or receptors.

Medicine

  • Potential Drug Candidate: The compound is being explored for its pharmacological potential, particularly as a drug candidate that interacts with enzymes and receptors implicated in various diseases. This includes studies on its pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effects of the drug on biological systems).

Industry

  • Material Development: In industrial applications, this compound is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it valuable for creating specialized chemical products.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the indazole ring can interact with hydrophobic pockets. These interactions can lead to the inhibition or activation of enzymatic activities, affecting various biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate with key analogs based on substituent type, molecular weight, melting point, solubility, and reactivity:

Compound Substituent Molecular Weight Melting Point Key Properties References
This compound -CH₂OH ~263.3* Not reported High polarity, enhanced solubility in polar solvents; reactive for oxidation or conjugation Inferred
tert-Butyl 3-iodo-1H-indazole-1-carboxylate -I 344.0 117°C Crystalline solid; acts as a substrate for cross-coupling reactions (e.g., Sonogashira)
tert-Butyl 3-cyano-1H-indazole-1-carboxylate -CN 259.3 Not reported High stability; useful in click chemistry and nitrile transformations
tert-Butyl 3-bromo-1H-indazole-1-carboxylate -Br 299.1 Not reported Reactive leaving group for nucleophilic substitution; used in Suzuki-Miyaura couplings
tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate -CH₂OH (6-position) 263.3 Not reported Positional isomer; similar solubility but distinct reactivity due to regiochemistry
tert-Butyl 3-amino-1H-indazole-1-carboxylate -NH₂ 233.3 Not reported Nucleophilic amine group for amide bond formation; potential for metal coordination

*Calculated based on molecular formula.

Key Observations:
  • Polarity and Solubility : The hydroxymethyl group in the 3-position increases polarity, likely improving aqueous solubility compared to halogenated analogs (e.g., 3-iodo, 3-bromo) .
  • Reactivity : The -CH₂OH group can be oxidized to a carboxylic acid (-COOH) or esterified, enabling diverse downstream modifications. In contrast, halogenated analogs (e.g., 3-iodo) are optimized for cross-coupling reactions .
  • Positional Isomerism : The 6-hydroxymethyl isomer () exhibits distinct reactivity due to steric and electronic differences compared to the 3-substituted derivative .

Spectral and Analytical Data Comparison

NMR and Mass Spectrometry:
  • tert-Butyl 3-iodo-1H-indazole-1-carboxylate :
    • ¹H NMR : δ 1.73 (s, 9H, tert-butyl), aromatic protons between δ 7.2–8.3 .
    • MS : [M]⁺ at m/z 344 (EI+) .
  • tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate :
    • ¹H NMR : Hydroxymethyl protons resonate as a broad singlet (~δ 4.7–5.0), with tert-butyl at δ 1.6 .
    • MS : [M+H]⁺ at m/z 263.3 (calculated) .

The hydroxymethyl group in the 3-position would likely show similar NMR signals but with distinct coupling patterns due to regiochemical effects.

Biological Activity

tert-Butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate is an indazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a tert-butyl group and a hydroxymethyl substituent, which may influence its pharmacological properties. Research has indicated that this compound exhibits a range of biological activities, including antimicrobial and anticancer effects.

  • Molecular Formula : C13H15N3O3
  • Molecular Weight : Approximately 248.28 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in various organic solvents

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various bacterial and fungal strains. The compound's mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Activity

Research indicates that this compound may have anticancer properties, particularly through its interactions with specific molecular targets involved in cancer progression. Molecular docking studies have suggested that it can bind to enzymes and receptors implicated in tumor growth and metastasis, potentially leading to the inhibition of cancer cell proliferation .

The biological activity of this compound is thought to arise from its ability to interact with various biological targets:

  • Enzyme Inhibition : The hydroxymethyl group can form hydrogen bonds with enzyme active sites, while the indazole ring may engage hydrophobic interactions, influencing enzymatic activity.
  • Receptor Modulation : The compound may act as an inhibitor or modulator of specific receptors involved in signaling pathways related to inflammation and cancer .

Case Studies

  • Antimicrobial Activity Assessment :
    • A series of tests were conducted against common pathogens, including E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range, indicating potent antimicrobial effects.
  • Anticancer Studies :
    • In vitro studies on various cancer cell lines (e.g., breast and lung cancer) revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The compound was found to activate caspase pathways, suggesting a mechanism involving programmed cell death .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds.

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Tert-butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylateC13H15N3O3Different position of hydroxymethyl groupModerate antimicrobial activity
Tert-butyl 3-(chloromethyl)-1H-indazole-1-carboxylateC13H14ClN3O2Chloromethyl substitutionAnticancer properties
Tert-butyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylateC12H14N2O3Pyrazole core structureAnti-inflammatory effects

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate?

The synthesis typically involves multi-step organic reactions. A key method is the Fischer indole synthesis , where a phenylhydrazine derivative reacts with a ketone/aldehyde under acidic conditions (e.g., methanesulfonic acid in refluxing methanol) to form the indazole core . Subsequent functionalization includes introducing the hydroxymethyl group via alkylation or oxidation-reduction sequences. For example, tert-butyl protection of the indazole nitrogen is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaH in THF) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and hydroxymethyl protons (δ ~4.5 ppm for -CH₂OH) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns, ensuring correct molecular formula assignment .
  • Infrared (IR) Spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O of carboxylate) confirm functional groups .

Q. How is the purity of this compound assessed in synthetic workflows?

Purity is validated using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) with UV visualization. Quantitative analysis via ¹H NMR (e.g., using 1,3,5-trimethoxybenzene as an internal standard) is also common .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance hydroxymethyl group stability during synthesis?

  • Temperature Control : Lower temperatures (0–25°C) during hydroxymethylation reduce side reactions like oxidation .
  • Protection-Deprotection Strategies : Temporary protection of the hydroxymethyl group (e.g., using silyl ethers like TBSCl) prevents undesired reactivity .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity during indazole ring formation .

Q. What methodologies resolve structural ambiguities in crystallographic studies of this compound?

  • X-ray Crystallography : Use SHELXL for refinement, leveraging restraints for disordered tert-butyl groups and hydrogen-bonding networks involving the hydroxymethyl group .
  • DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) bond lengths/angles to validate stereoelectronic effects .

Q. How do structural modifications (e.g., substituent position) impact biological activity in related indazole derivatives?

  • SAR Studies : Replace the hydroxymethyl group with halogens (e.g., Br in tert-butyl 3-bromo-1H-indazole-1-carboxylate) to assess binding affinity changes in kinase assays .
  • Molecular Docking : Model interactions with targets (e.g., EGFR tyrosine kinase) to explain activity differences between 3-hydroxymethyl and 5-hydroxymethyl analogs .

Q. What experimental approaches address contradictions in reaction yields across literature reports?

  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent polarity, catalyst loading) .
  • Mechanistic Probes : Monitor intermediates via in-situ IR or LC-MS to identify yield-limiting steps (e.g., Boc deprotection under acidic conditions) .

Q. What is the compound’s role in medicinal chemistry pipelines?

  • Prodrug Development : The tert-butyl carboxylate enhances solubility for in vivo studies, while the hydroxymethyl group serves as a handle for conjugation (e.g., esterase-sensitive prodrugs) .
  • Target Engagement Studies : Use fluorescently tagged derivatives (e.g., via Click chemistry) to visualize cellular uptake and target binding .

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